molecular formula C9H7F2N3O B572251 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 1209962-86-6

1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B572251
CAS No.: 1209962-86-6
M. Wt: 211.172
InChI Key: DTUIHQZCUJWJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is a chemical compound that features a unique structure combining a difluorophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the difluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow synthesis may also be employed to enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the difluorophenyl group and the oxadiazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)14-15-9/h1-3H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUIHQZCUJWJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=NO2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.